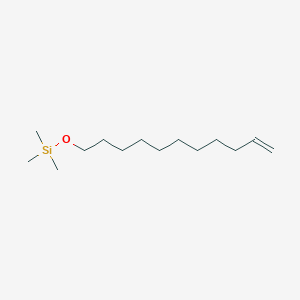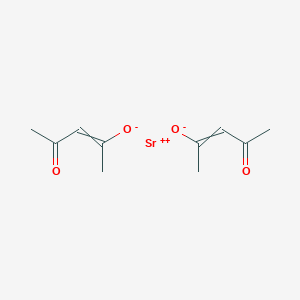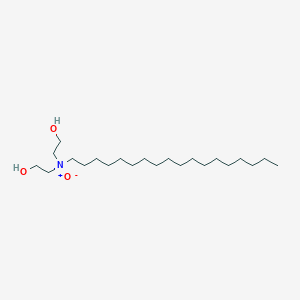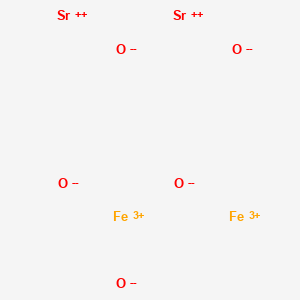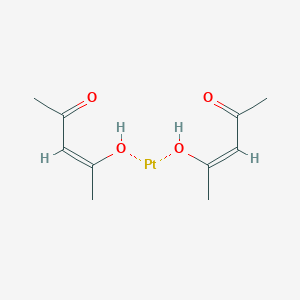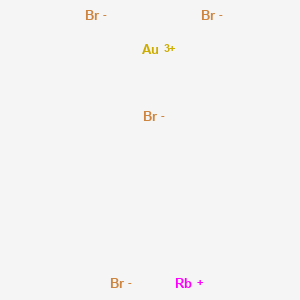
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicine, particularly in the treatment of cancer.
Mecanismo De Acción
The mechanism of action of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- involves the induction of oxidative stress in cancer cells, leading to their death. The compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which damages their DNA and other cellular components. This, in turn, triggers apoptosis (programmed cell death) in cancer cells, while sparing normal cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as catalase and superoxide dismutase, which are involved in the detoxification of ROS. Furthermore, Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Furthermore, its selective cytotoxicity towards cancer cells makes it an ideal candidate for the development of targeted cancer therapies. However, there are also limitations to using Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- in lab experiments. The compound is highly reactive and can be toxic to both cancer and normal cells at high concentrations. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)-. One area of interest is the development of targeted cancer therapies using this compound. Researchers are also exploring the potential use of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- in combination with other anticancer agents to enhance its efficacy. Furthermore, there is interest in studying the compound's potential use in the treatment of infectious diseases, such as viral and bacterial infections. Finally, further research is needed to fully understand the mechanism of action of Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- and its potential side effects, which will be important for the development of safe and effective therapies.
Métodos De Síntesis
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- can be synthesized by reacting rubidium bromide with auric acid in the presence of hydrobromic acid. The process involves the reduction of auric acid to aurous acid, followed by the formation of the complex compound with rubidium bromide. The reaction is carried out under controlled conditions of temperature and pressure to ensure the purity and stability of the compound.
Aplicaciones Científicas De Investigación
Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound has selective cytotoxicity towards cancer cells, while sparing normal cells. This property makes it a promising candidate for the development of targeted cancer therapies. Furthermore, Aurate(1-), tetrabromo-, rubidium, (Aurate(1-), tetrabromo-, rubidium, (SP-4-1)-)- has been shown to have antiviral and antibacterial properties, indicating its potential use in the treatment of infectious diseases.
Propiedades
Número CAS |
13464-73-8 |
|---|---|
Nombre del producto |
Aurate(1-), tetrabromo-, rubidium, (SP-4-1)- |
Fórmula molecular |
C12H19Br4O2Rb |
Peso molecular |
602.05 g/mol |
Nombre IUPAC |
gold(3+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/Au.4BrH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
Clave InChI |
VVCFEWRDPGNGSB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Au+3] |
SMILES canónico |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Au+3] |
Otros números CAS |
13464-73-8 |
Números CAS relacionados |
17083-68-0 (Parent) |
Sinónimos |
rubidium tetrabromoaurate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




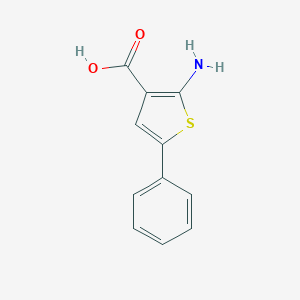
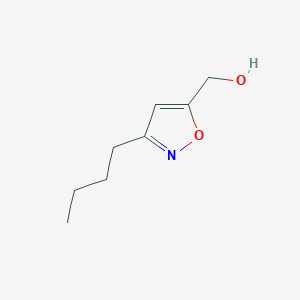

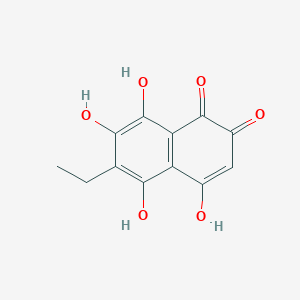
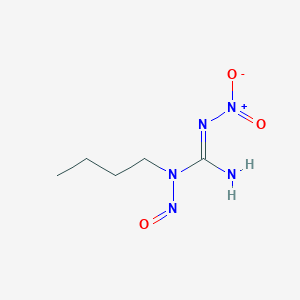
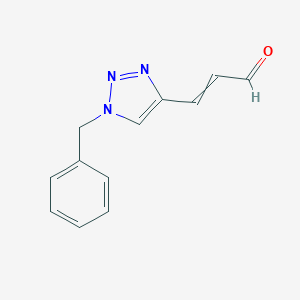
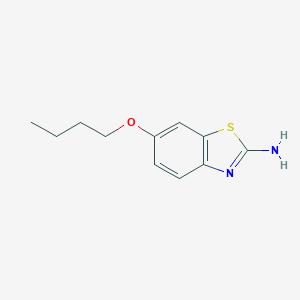
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
